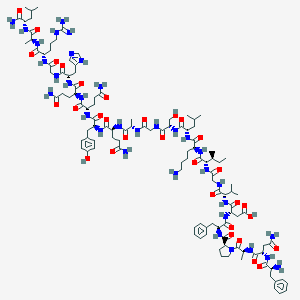

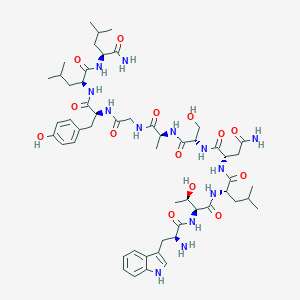

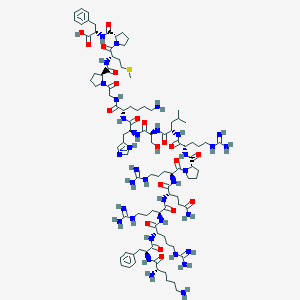

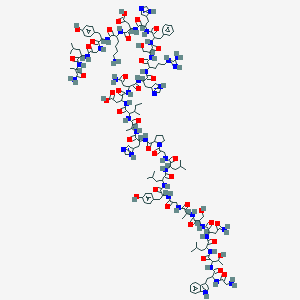

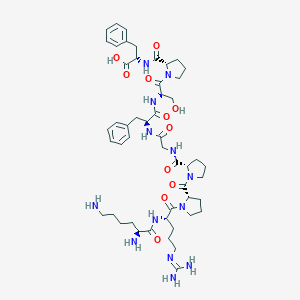

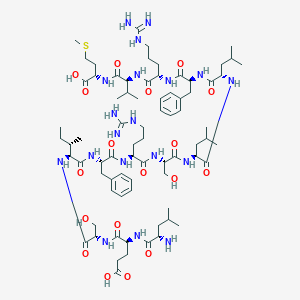

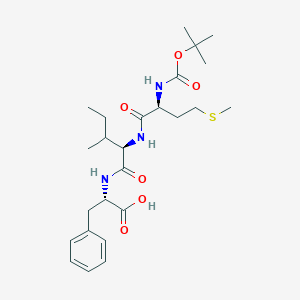

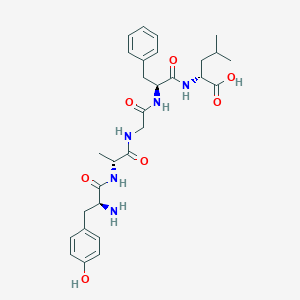

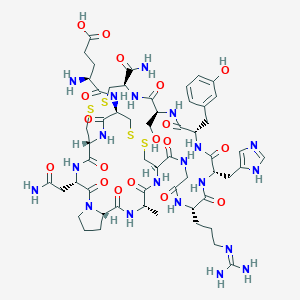

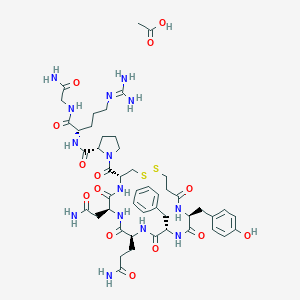

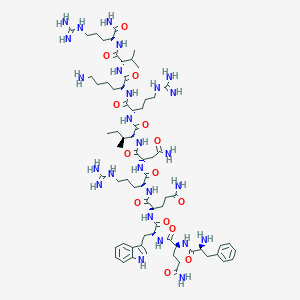

H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of the following amino acids: Phenylalanine (Phe), Glutamine (Gln), Tryptophan (Trp), Arginine (Arg), Asparagine (Asn), Isoleucine (Ile), Lysine (Lys), and Valine (Val).

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain, which is attached to insoluble beads.Molecular Structure Analysis

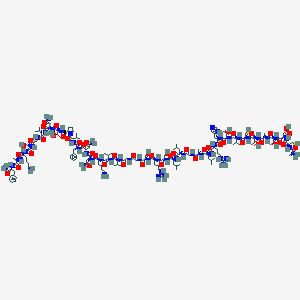

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide.Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bond between two cysteine residues, which can stabilize the peptide’s structure. Other reactions can involve the side chains of the amino acids, depending on their chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. For example, the presence of charged or polar amino acids can affect the peptide’s solubility, while the presence of aromatic amino acids can influence its absorbance of UV light.Wissenschaftliche Forschungsanwendungen

Peptide Structure and Stability

The peptide sequence H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 is related to studies in peptide structure and stability. Specifically, research has focused on the formation of β-hairpin structures in peptides, with studies revealing the importance of certain amino acid sequences in stabilizing these structures. Ornithine (Orn), for instance, has been shown to form a turn structure that significantly stabilizes β-hairpins when linked through the δ-amino group, comparable to d-Pro-Gly in inducing β-hairpin formation (Nowick & Brower, 2003).

Peptide Libraries and Proteomics

Studies have also utilized peptide libraries to understand the binding mechanisms of various amino acids to proteins. For instance, different amino acids linked to chromatographic beads have been used to study the binding of baits to proteins, as represented by the cytoplasmic proteome of human red blood cells. This study shed light on the 'Grand Catchers' and 'Petite Catchers' among amino acids, with certain amino acids like Arg and Phe capturing a significantly higher number of unique gene products (Bachi et al., 2008).

Tritium Labelling of Peptides

The peptide sequence has relevance in the tritium labelling of neuropeptides for studies in radioreceptor binding assays and the mapping of metabolic pathways. This method allows the characterization of the binding affinities and metabolic pathways of various peptides, contributing to our understanding of their biological functions (Tóth et al., 2012).

Peptide-Based Therapeutics

Research into peptide-based therapeutics, particularly for conditions like multiple sclerosis, has involved the design and synthesis of peptide analogues based on specific protein epitopes. Studies in this domain aim to identify peptide structures that can modulate immune responses and provide therapeutic benefits (Tselios et al., 2000).

Safety And Hazards

The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic or allergenic, while others are safe for use in humans. It’s important to thoroughly test any new peptide for potential adverse effects.

Zukünftige Richtungen

The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research could focus on understanding the function of your peptide, improving methods for its synthesis, and exploring its potential uses.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIROSQHTQDVQTI-JDJCIBPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112N26O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1529.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.